molecular formula C23H25N3O4S2 B3512150 3-(4-PHENYL-1,3-THIAZOL-2-YL)-1-(3,4,5-TRIETHOXYBENZOYL)THIOUREA

3-(4-PHENYL-1,3-THIAZOL-2-YL)-1-(3,4,5-TRIETHOXYBENZOYL)THIOUREA

Cat. No.: B3512150
M. Wt: 471.6 g/mol
InChI Key: MWLZNDKGBQOKBR-UHFFFAOYSA-N
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Description

3-(4-PHENYL-1,3-THIAZOL-2-YL)-1-(3,4,5-TRIETHOXYBENZOYL)THIOUREA is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-PHENYL-1,3-THIAZOL-2-YL)-1-(3,4,5-TRIETHOXYBENZOYL)THIOUREA typically involves the reaction of 4-phenyl-1,3-thiazole-2-amine with 3,4,5-triethoxybenzoyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, the compound may be studied for its potential antimicrobial, antifungal, or anticancer properties.

Medicine

The compound could be investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Phenyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxybenzoyl)thiourea
  • 3-(4-Phenyl-1,3-thiazol-2-yl)-1-(3,4,5-triethoxyphenyl)thiourea

Uniqueness

The uniqueness of 3-(4-PHENYL-1,3-THIAZOL-2-YL)-1-(3,4,5-TRIETHOXYBENZOYL)THIOUREA lies in its specific functional groups and their arrangement, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3,4,5-triethoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-4-28-18-12-16(13-19(29-5-2)20(18)30-6-3)21(27)25-22(31)26-23-24-17(14-32-23)15-10-8-7-9-11-15/h7-14H,4-6H2,1-3H3,(H2,24,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLZNDKGBQOKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-PHENYL-1,3-THIAZOL-2-YL)-1-(3,4,5-TRIETHOXYBENZOYL)THIOUREA
Reactant of Route 2
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3-(4-PHENYL-1,3-THIAZOL-2-YL)-1-(3,4,5-TRIETHOXYBENZOYL)THIOUREA

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